Ethyl 2-sulfamoylpyridine-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-sulfamoylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKDDCARPSGZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and Functional Group Introduction
Starting Material Preparation: Ethyl pyridine-3-carboxylate derivatives can be prepared by esterification of pyridine-3-carboxylic acid or via direct synthesis routes involving ethyl acetoacetate derivatives.
Chlorination Step: A critical intermediate, ethyl 2-chloroacetoacetate, can be synthesized by chlorination of ethyl acetoacetate using sulfuryl chloride under controlled low temperatures (-5 to 10 °C), followed by gradual warming to 20-25 °C over 4 hours. This reaction proceeds without solvents, reducing cost and environmental impact. The acidic gases generated are absorbed by caustic soda to minimize pollution. Purification by vacuum distillation yields a high-purity product (>99%) with yields up to 83%.
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Chlorination of ethyl acetoacetate | Sulfuryl chloride, -5 to 25 °C, 4 h | 74-83 | >99 | Solvent-free, green chemistry approach |
Sulfamoylation of Pyridine Derivatives
The sulfamoyl group introduction on the pyridine ring is typically achieved by sulfonamide formation reactions. This involves reacting the appropriate pyridine carboxylate intermediate with sulfamoyl chloride or related sulfonylating agents under mild conditions.
Literature reports (e.g., patent US7132444B2) describe multi-step syntheses where sulfonamide groups are introduced via amide bond formation using activated esters or acid chlorides of pyridine carboxylates, followed by reaction with sulfonamide-containing nucleophiles. These steps are conducted under controlled temperatures to maximize regioselectivity and yield.
Purification and Characterization
After synthesis, purification is commonly performed by vacuum distillation or recrystallization to achieve high purity.
Gas chromatography and other chromatographic techniques confirm the purity (>99%) of intermediates and final products.
Detailed Reaction Scheme (Generalized)
| Step | Reactants | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Ethyl acetoacetate + sulfuryl chloride | Chlorination | -5 to 25 °C, 4 h, solvent-free | Ethyl 2-chloroacetoacetate |
| 2 | Ethyl 2-chloroacetoacetate + pyridine derivative | Nucleophilic substitution | Mild heating, controlled pH | Pyridine-3-carboxylate intermediate |
| 3 | Pyridine intermediate + sulfamoyl chloride | Sulfamoylation | Mild temperature, base present | Ethyl 2-sulfamoylpyridine-3-carboxylate |
Research Findings and Optimization Notes
Green Chemistry Aspects: The chlorination step avoids organic solvents, reducing waste and cost. The absorption of acidic gases by caustic soda minimizes environmental hazards.
Reaction Conditions: Maintaining low temperatures during chlorination prevents side reactions and degradation. Slow warming and controlled vacuum distillation improve yield and purity.
Yield and Purity: Reported yields for intermediates range from 74% to 83%, with purities exceeding 99% by gas chromatography, indicating efficient synthetic control.
Scalability: The described methods are suitable for industrial-scale synthesis due to mild conditions, high yield, and environmental considerations.
Summary Table of Preparation Method Parameters
| Parameter | Value/Range | Impact on Synthesis |
|---|---|---|
| Temperature (chlorination) | -5 to 25 °C | Controls reaction rate and selectivity |
| Reaction Time | 4 hours | Ensures complete conversion |
| Molar Ratio (substrate:chlorinating agent) | 1:1 to 1:1.1 | Optimizes yield |
| Solvent | None (solvent-free) | Cost-effective and green |
| Purification | Vacuum distillation | High purity (>99%) |
| Yield | 74-83% | Efficient for industrial use |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-sulfamoylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-sulfamoylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-sulfamoylpyridine-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares Ethyl 2-sulfamoylpyridine-3-carboxylate with structurally related pyridine derivatives, highlighting substituent-driven differences in properties and applications:
Substituent-Driven Property Analysis
Sulfamoyl vs. Sulfanyl Groups
- This group is associated with bioactivity in sulfonamide antibiotics .
- Ethyl 2-sulfanylpyridine-3-carboxylate : The sulfanyl (-SH) group is less polar but highly reactive, enabling participation in redox reactions or metal coordination. Its lower molecular weight may improve pharmacokinetic properties in drug design .
Halogenation Effects
- Ethyl 2-chloro-4-iodopyridine-3-carboxylate : Halogen atoms (-Cl, -I) increase molecular weight and lipophilicity, favoring membrane permeability. Iodine’s large atomic radius may sterically hinder certain reactions but enhance halogen-bonding interactions in catalysis .
Amino and Cyano Modifications
- Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate: The amino (-NH₂) and cyano (-CN) groups introduce nucleophilic and electron-withdrawing effects, respectively, making this compound versatile in cyclization reactions to form fused heterocycles (e.g., thienopyridines) .
Biological Activity
Ethyl 2-sulfamoylpyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a sulfamoyl group and an ethyl ester. The general structure can be represented as follows:
This compound is characterized by its sulfonamide functionality, which is known for its biological activity against various targets, including enzymes involved in bacterial growth and cancer cell proliferation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant potency, suggesting that this compound could serve as a lead candidate for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-Cancer Activity
This compound has also been investigated for its anti-cancer properties. In particular, it has shown promise in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the inhibition of specific pathways related to cell survival.
Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. This effect was associated with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. SAR studies suggest that alterations to the pyridine ring or the sulfamoyl group can enhance potency and selectivity for specific biological targets.
Key Modifications:
- Pyridine Substituents : Introduction of electron-withdrawing groups on the pyridine ring has been shown to improve antimicrobial activity.
- Sulfamoyl Variations : Modifying the sulfamoyl group can affect solubility and bioavailability, impacting overall efficacy.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between this compound and its biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes involved in bacterial resistance mechanisms, supporting its potential as an antibiotic.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-sulfamoylpyridine-3-carboxylate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of pyridine derivatives with sulfonating agents. For example, intermediates like Ethyl 2-benzylsulfanylpyridine-3-carboxylate are synthesized via nucleophilic substitution, followed by oxidation to introduce the sulfamoyl group. Characterization employs -NMR to confirm substituent positions (e.g., methyl protons at δ 2.5–3.0 ppm) and LC-MS for molecular ion verification . Crystallographic data (e.g., torsion angles like C9—N3—C13—C12: −3.3°) further validate structural integrity .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using MoKα radiation (λ = 0.70999 Å). Data collection involves programs like SMART and SAINT, while structure solution and refinement use SHELXS97 and SHELXL97. Key parameters include unit cell dimensions (e.g., ) and restraints (e.g., 1 restraint for disordered atoms). Hydrogen bonding and packing diagrams (e.g., π-π stacking distances of 3.6–3.8 Å) are analyzed using PLATON .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Optimization involves screening solvents (e.g., ethyl lactate for greener synthesis ), temperature (e.g., 80°C for 10 hours ), and catalysts (e.g., KCO for deprotonation). Yield is monitored via HPLC, and side products (e.g., chlorinated byproducts) are minimized using scavengers like silica gel chromatography . Kinetic studies (e.g., time vs. conversion rate) help identify rate-limiting steps.
Q. How do researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies in NMR or LC-MS data require:
- Purity checks : Use differential scanning calorimetry (DSC) to detect polymorphic variations.
- Isotopic labeling : Introduce -labeled precursors to track unexpected signals.
- Comparative crystallography : Compare unit cell parameters (e.g., ) across batches to rule out polymorphism .
Q. What advanced strategies are used to refine crystallographic data for low-quality crystals?
- Methodological Answer : For twinned or low-resolution
- Apply SHELXL restraints to bond lengths and angles (e.g., C–C bonds constrained to 1.52–1.54 Å).
- Use HKL-3000 for data scaling and merging ().
- Employ TWINLAW to model twinning operators in SHELXE .
Q. How can computational methods complement experimental data in analyzing sulfamoyl group reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict sulfamoyl group orientation (e.g., dihedral angles ~179° relative to the pyridine ring).
- NBO analysis : Quantify hyperconjugative interactions (e.g., for O5→H31 donor-acceptor pairs) to explain stability .
Data Contradiction Analysis
Q. How to address conflicting biological activity results in different assay systems?
- Methodological Answer :
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to validate assay conditions.
- Solvent compatibility : Ensure DMSO concentrations are <1% to avoid false negatives .
- Structural analogs : Compare activity of this compound with derivatives (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) to identify pharmacophore contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
